molecular formula C22H24N2O3 B11028636 (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11028636
M. Wt: 364.4 g/mol
InChI Key: GGNWDTULILJHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a quinoline core with an ethoxy group, a hydroxyphenyl imino group, and multiple methyl substitutions, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.

    Formation of the Hydroxyphenyl Imino Group: This step involves the condensation of a hydroxybenzaldehyde with an amine to form the imine linkage.

    Final Cyclization and Methylation: The final step includes cyclization and methylation reactions to complete the structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the imine and quinoline moieties might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their substituents.

    Imine-Containing Compounds: Schiff bases are a class of compounds containing the imine group, similar to the hydroxyphenyl imino group in our compound.

    Ethoxy-Substituted Compounds: Ethoxybenzene is a simpler compound with an ethoxy group attached to a benzene ring.

Uniqueness

(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

6-ethoxy-3-(4-hydroxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H24N2O3/c1-5-27-16-10-17-13(2)12-22(3,4)24-20(17)18(11-16)19(21(24)26)23-14-6-8-15(25)9-7-14/h6-11,13,25H,5,12H2,1-4H3

InChI Key

GGNWDTULILJHDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)O)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.